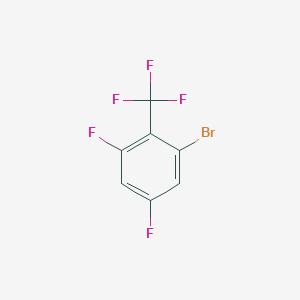

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene

Descripción general

Descripción

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

The synthesis of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method involves the reaction of 3,5-difluorobromobenzene with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness .

Análisis De Reacciones Químicas

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives.

Common reagents used in these reactions include Lewis acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is extensively utilized in the synthesis of pharmaceutical compounds. Its fluorinated groups can significantly influence the biological activity and pharmacokinetics of drug candidates. Key applications include:

- Synthesis of Drug Candidates : The compound is employed in the preparation of novel pharmaceuticals where the introduction of fluorine atoms can improve metabolic stability and bioavailability. For example, it has been used to synthesize inhibitors for various diseases by facilitating nucleophilic substitutions and cross-coupling reactions .

- Enhancement of Biological Activity : The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can lead to improved interactions with biological targets. This property is particularly valuable in developing anti-cancer and anti-inflammatory drugs .

Agrochemical Applications

In agrochemistry, this compound serves as an important intermediate in the synthesis of pesticides and herbicides. The fluorinated structure contributes to:

- Increased Efficacy : Fluorinated agrochemicals often exhibit enhanced potency against pests and weeds due to their unique chemical properties. This leads to lower application rates and reduced environmental impact .

- Development of New Formulations : The compound can be used to create novel formulations that improve the stability and effectiveness of agricultural products .

Materials Science Applications

The unique properties of this compound also extend to materials science:

- Polymer Synthesis : It acts as a building block for creating advanced polymers with enhanced thermal stability and chemical resistance. These materials are useful in various industrial applications .

- Dyes and Pigments : The compound can be incorporated into dye molecules, providing vibrant colors and improved lightfastness due to its fluorinated nature .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that incorporating this compound into anticancer drug candidates significantly enhances their efficacy. A study reported the successful synthesis of a series of fluorinated compounds that showed improved activity against specific cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Development of Fluorinated Herbicides

In another study focused on agrochemicals, researchers synthesized a new class of herbicides using this compound as a precursor. The resulting herbicides exhibited superior performance in controlling resistant weed species, highlighting the importance of fluorinated compounds in modern agriculture.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form specific intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

2-Bromo-3,5-difluorobenzotrifluoride: This compound has a similar structure but differs in the position of the fluorine atoms.

2-Bromo-4,6-difluorophenyl isocyanate: This compound contains an isocyanate group instead of the trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material sciences. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity and potential applications. This article explores the compound's biological activity, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 292.01 g/mol |

| Melting Point | -16 °C |

| Boiling Point | 154 °C |

| Density | 1.699 g/cm³ |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, the trifluoromethyl group is known to enhance lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy. In studies, derivatives of fluorinated benzene compounds have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of fluorinated compounds indicated that those with multiple fluorine atoms exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the electron-withdrawing nature of fluorine increases the compound's reactivity towards microbial targets .

- Cytotoxicity in Cancer Cells : In a comparative analysis of various halogenated benzene derivatives, it was observed that compounds similar to this compound showed significant cytotoxic effects on A431 (human epidermoid carcinoma) cells. The IC50 values were comparable to established anticancer agents like doxorubicin .

The biological activity of this compound can be attributed to several factors:

- Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes.

- Receptor Interaction : The presence of halogens can facilitate interactions with various biological targets, including enzymes involved in metabolic pathways.

- Reactive Intermediates : Fluorinated compounds often form reactive intermediates that can disrupt cellular functions or induce oxidative stress in target cells .

Propiedades

IUPAC Name |

1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOPJVOERDAZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.